molecular formula C11H9Cl2NO2 B14901287 2-(3,4-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide

2-(3,4-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14901287
M. Wt: 258.10 g/mol
InChI Key: GKFQEENFPLVSHO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a dichlorophenoxy group and a propynyl group attached to the nitrogen atom of the acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:

    Preparation of 3,4-Dichlorophenol: This can be synthesized by chlorination of phenol.

    Formation of 3,4-Dichlorophenoxyacetic Acid: Reacting 3,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation: The final step involves the reaction of 3,4-dichlorophenoxyacetic acid with propargylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propynyl group.

    Reduction: Reduction reactions could target the carbonyl group of the acetamide.

    Substitution: The dichlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for potential therapeutic properties.

Industry

    Agriculture: Possible use as a herbicide or pesticide.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenoxy)acetic Acid: Similar structure but lacks the acetamide group.

    N-(Prop-2-yn-1-yl)acetamide: Similar structure but lacks the dichlorophenoxy group.

Uniqueness

2-(3,4-Dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is unique due to the combination of the dichlorophenoxy and propynyl groups, which may confer specific reactivity and biological activity not seen in the similar compounds listed above.

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)-N-prop-2-ynylacetamide

InChI

InChI=1S/C11H9Cl2NO2/c1-2-5-14-11(15)7-16-8-3-4-9(12)10(13)6-8/h1,3-4,6H,5,7H2,(H,14,15)

InChI Key

GKFQEENFPLVSHO-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)COC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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